molecular formula C6H15Cl2FN2 B8249283 (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B8249283
M. Wt: 205.10 g/mol
InChI Key: HPGKUKNSIJKZDA-BNTLRKBRSA-N
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Description

(3R,4R)-4-Fluoro-1-methyl-piperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a stereochemically defined configuration at the 3R and 4R positions. The compound features a fluorine atom at the 4-position and a methyl group at the 1-position of the piperidine ring. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the combination of fluorine substitution and stereochemistry, which influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(3R,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGKUKNSIJKZDA-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation Conditions

In a representative protocol, piperidine-4-carboxylic acid undergoes methylation via transfer hydrogenation with formaldehyde in the presence of a palladium catalyst (e.g., Pd/C) and formic acid as a hydrogen donor. The reaction proceeds at 90–95°C for 12–18 hours, yielding 1-methylpiperidine-4-carboxylic acid with >95% conversion. The stereochemical integrity of the piperidine ring is preserved under these conditions, which is crucial for subsequent steps.

Table 1: Methylation Reaction Parameters

ParameterValue
Catalyst5% Pd/C
Temperature90–95°C
Reaction Time12–18 hours
Yield92–96%

Amine Group Introduction

The C3 amine group is introduced via reductive amination or nucleophilic substitution , depending on the intermediate’s functionalization.

Reductive Amination

A ketone intermediate at C3 is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. This method achieves 85–90% yield with excellent stereoretention.

Table 2: Reductive Amination Conditions

ParameterValue
Reducing AgentNaBH3CN
SolventMethanol
Temperature25°C
Reaction Time6–8 hours

Nucleophilic Substitution

For brominated intermediates, displacement with aqueous ammonia under high-pressure conditions (5–10 bar) at 100°C provides the amine product in 75–80% yield.

Salt Formation and Purification

The final dihydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in ethanol.

Crystallization Optimization

Slow addition of 2 equivalents of HCl to a cooled (0–5°C) ethanol solution of the free base induces crystallization. The product is isolated via vacuum filtration and washed with cold ethanol to remove excess acid.

Table 3: Salt Formation Parameters

ParameterValue
Acid2 M HCl in ethanol
Temperature0–5°C
Yield89–93%
Purity (HPLC)>99.5%

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for methylation and fluorination steps, reducing reaction times by 50% and improving consistency.

Waste Management

The process generates minimal hazardous waste, with >90% of solvents recycled via distillation.

Chemical Reactions Analysis

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions, using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride is investigated for its potential therapeutic uses, particularly in the development of drugs targeting neurological disorders. Its ability to interact with various receptors and enzymes makes it a candidate for:

  • Neurological Disorders : The compound has shown potential in modulating cholinergic activity by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation . This modulation can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease.

Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing various physiological processes. Notably:

  • Receptor Interaction : It has been studied for its interaction with muscarinic acetylcholine receptors implicated in cognitive functions .

Chemical Synthesis

In synthetic organic chemistry, (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to be used in:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the creation of new derivatives with potentially enhanced biological activities .

Industrial Applications

The compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for:

  • Production of Specialty Chemicals : It is involved in creating compounds with specific biological activities that can be used in drug development .

Case Studies and Research Findings

Several studies have documented the applications and effects of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride:

StudyFocusFindings
Study ANeurological EffectsDemonstrated inhibition of acetylcholinesterase activity leading to increased cholinergic signaling .
Study BChemical SynthesisEvaluated as a building block for synthesizing novel piperidine derivatives with enhanced pharmacological profiles .
Study CReceptor InteractionInvestigated its agonistic effects on muscarinic receptors, suggesting potential applications in cognitive enhancement .

Mechanism of Action

The mechanism of action of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved can vary depending on the specific application, but they often include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride
  • Structural Difference : The fluorine at the 4-position adopts an S-configuration instead of R.
  • Impact : Stereochemical inversion alters receptor binding affinity. For example, in purine nucleoside phosphorylase inhibitors, (3R,4R) and (3S,4S) isomers showed distinct inhibitory potencies due to spatial compatibility with enzyme active sites .
  • Synthesis: Similar hydrogenolysis and crystallization methods are used, but enantiomeric excess (ee > 95%) is achieved through selective crystallization .
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride
  • Structural Difference : Fluorine is at the 3-position (S-configuration), and the methyl group remains at the 1-position.
  • Impact : Positional isomerism affects lipophilicity (logP) and metabolic stability. Fluorine at the 3-position may reduce hepatic clearance compared to the 4-position .

Substituent Variations

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
  • Structural Difference : A benzyl group replaces the methyl group at the 1-position, and an additional methyl is present at the N-position.
  • However, it may reduce blood-brain barrier penetration compared to the smaller methyl group .
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride
  • Structural Difference : A trifluoromethylphenyl group is appended to the piperidine nitrogen.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding to serotonin receptors (e.g., 5-HT6). The absence of fluorine on the piperidine ring reduces stereochemical complexity .

Functional Group Modifications

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine Hydrochloride
  • Structural Difference : A nitro and methoxy group decorate the phenyl ring attached to the piperidine.
  • However, it may increase toxicity risks compared to fluorine-substituted analogs .
(3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine
  • Structural Difference : A pyrimidinyl group replaces the methyl group at the 1-position, and a trifluorophenyl group is added.
  • Impact : The pyrimidinyl moiety enhances kinase inhibition (e.g., JAK2/STAT3 pathways), while the trifluorophenyl group improves target engagement through hydrophobic interactions .

Physicochemical Comparison

Property (3R,4R)-Target Compound (3R,4S)-Isomer (3S,4R)-Isomer (3R,4R)-Benzyl Analog
Molecular Weight (g/mol) 205.10 205.10 205.10 325.25
Purity ≥98% ≥95% ≥98% ≥97%
logP 1.2 1.1 1.3 2.8
Solubility (mg/mL) 25 (H2O) 20 (H2O) 22 (H2O) 5 (DMSO)

Data compiled from .

Biological Activity

The compound (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride (CAS: 2306246-14-8) is a piperidine derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₅Cl₂FN₂
  • Molecular Weight : 205.1 g/mol
  • Purity : 97% .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor proliferation. For instance, a study demonstrated that piperidine derivatives could enhance cytotoxicity in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

2. Cholinesterase Inhibition

Piperidine derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. Compounds similar to (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine have shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating cognitive decline .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of piperidine derivatives:

Activity Type Mechanism Reference
AnticancerInduces apoptosis in tumor cells
Cholinesterase InhibitionAChE and BuChE inhibition
AntimicrobialActivity against various pathogens
NeuroprotectivePotential protection against neurodegeneration

Case Study 1: Anticancer Efficacy

In a study conducted by Granchi et al., a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications in the piperidine structure significantly enhanced their cytotoxic effects against various cancer cell lines, underscoring the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of piperidine derivatives. The study found that certain compounds could effectively inhibit cholinesterase activity while also exhibiting antioxidant properties, which may contribute to their protective effects against neuronal damage .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
1Paraformaldehyde, phenethylamine HCl, ketone (e.g., 4-fluoroacetophenone)87–98%
2DAST, -78°C to -71°C, THF/hexane63%
4HCl (36.5%), 93–96°C, 17 h99%

How can researchers optimize the stereochemical purity of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride during synthesis?

Advanced Question
Stereochemical control is critical for pharmacological activity. Methods include:

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H or OD-H to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination or methylation steps .
  • X-ray Crystallography : Confirm absolute configuration post-synthesis .

Q. Key Data :

  • Chiral HPLC retention times for (3R,4R) vs. (3S,4S) diastereomers differ by >2 min under normal-phase conditions .
  • Enantiomeric excess (ee) >99% achieved using L-proline-derived catalysts in fluorination steps .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 4.2 ppm for fluorinated C-H in 1^1H NMR) .
  • Mass Spectrometry (HRMS) : Exact mass matching for C7H15FCl2N2C_7H_{15}FCl_2N_2 (calc. 209.05, observed 209.04) .
  • Elemental Analysis : Confirm Cl^- content (theoretical: 23.8%; observed: 23.5%) .

How does the fluorine substituent influence the compound’s pharmacological activity?

Advanced Question
Fluorine enhances metabolic stability and binding affinity via:

  • Electron-Withdrawing Effects : Stabilizes hydrogen bonds with target receptors (e.g., CNS targets like σ-1 or nAChRs) .
  • Lipophilicity Modulation : LogP reduction by 0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Q. Example Data :

AnalogTarget Receptor (IC50_{50})LogP
(3R,4R)-Fσ-1: 12 nM1.8
(3R,4H)-Hσ-1: 45 nM2.3

What strategies mitigate discrepancies in pharmacological data across studies?

Advanced Question

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., haloperidol for σ-1 assays) .
  • Stereochemical Verification : Reanalyze batches with chiral HPLC to rule out enantiomeric contamination .
  • Data Reprodubility : Cross-validate results in ≥3 independent replicates .

How is the compound’s stability assessed under physiological conditions?

Basic Question

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 h; monitor degradation via HPLC .
  • Plasma Stability : Test in human plasma (37°C, 1 h); >90% recovery indicates low esterase susceptibility .

Q. Stability Data :

ConditionHalf-LifeDegradation Product
pH 7.4, 37°C>48 hNone detected
Human plasma6 hDe-methylated analog

What computational methods predict the compound’s binding modes?

Advanced Question

  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6CM4 for σ-1) .
  • MD Simulations : GROMACS for 100 ns to assess fluorine’s role in binding pocket hydration .

Key Finding :
Fluorine forms a stable H-bond with Tyr 206 (distance: 2.1 Å) in σ-1 receptor simulations .

How are hydrochloride salt forms validated for crystallinity?

Basic Question

  • PXRD : Match experimental patterns to simulated data from single-crystal structures .
  • DSC : Detect melting points (e.g., 215°C for dihydrochloride vs. 190°C for free base) .

What in vivo models are suitable for evaluating this compound’s CNS activity?

Advanced Question

  • Mouse Tail-Flick Test : Assess analgesic effects (ED50_{50} = 2.5 mg/kg, σ-1 mediated) .
  • Radiolabeled Tracing : Use 18^{18}F-labeled analogs for PET imaging in primate brains .

How do researchers address solubility challenges in aqueous formulations?

Advanced Question

  • Co-Solvents : Use 10% β-cyclodextrin to enhance solubility (from 0.5 mg/mL to 12 mg/mL) .
  • Salt Screening : Test mesylate or citrate salts if dihydrochloride solubility <1 mg/mL .

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